molecular formula C12H17ClN2 B1390093 [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride CAS No. 1185302-51-5

[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride

Cat. No. B1390093
M. Wt: 224.73 g/mol
InChI Key: MTTONFDJKWINJL-UHFFFAOYSA-N
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Description

“[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride” is a compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used in the synthesis of various organic compounds . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . The synthesis of “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride” involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride” is composed of a benzene ring fused to a pyrrole ring . The indole molecule has seven positions to accommodate different substitutions, making it possible to synthesize new derivatives of the indole .


Chemical Reactions Analysis

Indole derivatives, including “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride”, show various biologically vital properties . They have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .

Future Directions

The future directions in the research of indole derivatives, including “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride”, involve the development of new methodologies for the construction of this ever relevant heteroaromatic ring . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

2-(1,5-dimethylindol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9-3-4-12-10(7-9)8-11(5-6-13)14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTONFDJKWINJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride

CAS RN

1185302-51-5
Record name 1H-Indole-2-ethanamine, 1,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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